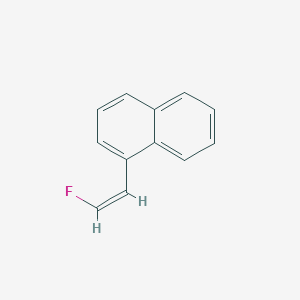
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride is a compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical industries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride can be achieved through several methods. One common approach involves the reaction of (2R)-2-amino-3-phenylpropylamine with a carbamoyl chloride derivative under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage .
Another method involves the use of dimethyl carbonate as a carbamoylating agent. This reaction can be carried out in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures (around 150°C) to achieve high yields of the desired carbamate .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of flow systems and solid catalysts to enhance efficiency and reduce the use of hazardous materials. For example, the reaction of primary amines with dimethyl carbonate in a flow system over solid catalysts has been shown to be an effective and environmentally friendly method for producing carbamates .
化学反応の分析
Types of Reactions
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized carbamates or other derivatives .
科学的研究の応用
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of (2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but different applications.
Ethyl carbamate: Another carbamate with distinct properties and uses in different fields.
N-carbamoyl imines: Compounds with similar carbamate groups but different structural features and reactivity
Uniqueness
(2R)-2-Amino-3-phenylpropyl N-carbamoylcarbamate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and phenyl groups.
特性
分子式 |
C11H16ClN3O3 |
|---|---|
分子量 |
273.71 g/mol |
IUPAC名 |
[(2R)-2-amino-3-phenylpropyl] N-carbamoylcarbamate;hydrochloride |
InChI |
InChI=1S/C11H15N3O3.ClH/c12-9(6-8-4-2-1-3-5-8)7-17-11(16)14-10(13)15;/h1-5,9H,6-7,12H2,(H3,13,14,15,16);1H/t9-;/m1./s1 |
InChIキー |
JKEICXXZTGKVQY-SBSPUUFOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)NC(=O)N)N.Cl |
正規SMILES |
C1=CC=C(C=C1)CC(COC(=O)NC(=O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


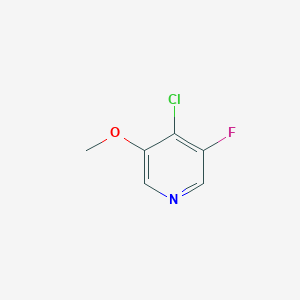
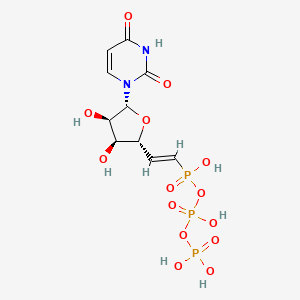

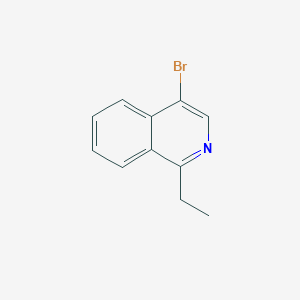
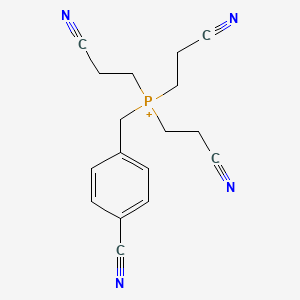
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)
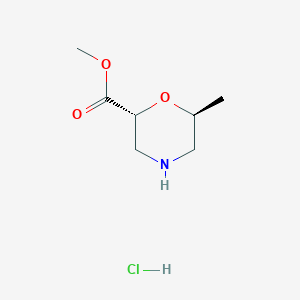

![3-(4-(6-Methoxybenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol](/img/structure/B12834260.png)

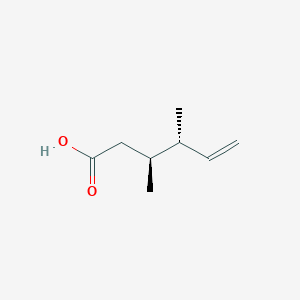
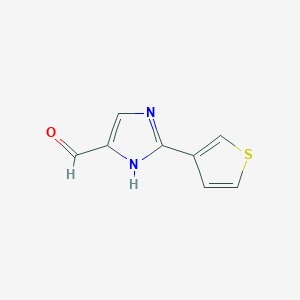
![3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B12834300.png)
